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Compound of Interest

Compound Name: 4-chloro-N-methyl-2-nitroaniline

Cat. No.: B181444

Introduction

4-Chloro-2-nitroaniline is a key aromatic amine intermediate utilized in the synthesis of various
organic pigments, particularly those belonging to the azo class. Its molecular structure allows
for diazotization of the primary amine group, which can then be coupled with a variety of
aromatic compounds to produce a wide range of colors. This document provides detailed
application notes and experimental protocols for the synthesis of two commercially significant
pigments derived from 4-chloro-2-nitroaniline: Pigment Yellow 3 and Pigment Red 6. These
pigments find applications in paints, inks, plastics, and textiles.[1][2][3]

Pigment Synthesis Overview

The synthesis of azo pigments from 4-chloro-2-nitroaniline follows a two-step process:

» Diazotization: The primary aromatic amine group of 4-chloro-2-nitroaniline is converted into a
diazonium salt by treatment with nitrous acid (HNO:z), which is typically generated in situ
from sodium nitrite (NaNO3z) and a strong mineral acid like hydrochloric acid (HCI). This
reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly
reactive diazonium salt.[4][5][6]

e Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling
component, which is an electron-rich aromatic compound such as a phenol, naphthol, or
anilide derivative. The electrophilic diazonium ion attacks the electron-rich ring of the
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coupling component in an electrophilic aromatic substitution reaction to form the

characteristic azo chromophore (-N=N-), which is responsible for the pigment's color.[1][4][7]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Pigment Yellow 3

and Pigment Red 6 from 4-chloro-2-nitroaniline.

Parameter

Pigment Yellow 3

Pigment Red 6

Diazo Component

4-Chloro-2-nitroaniline

4-Chloro-2-nitroaniline

Coupling Component

N-(2-chlorophenyl)-3-
oxobutanamide

2-Naphthol

Molecular Formula

C16H12CI2N4O4

C16H10CIN30O3

Molecular Weight

395.2 g/mol [1][8][9]

327.72 g/mol [10]

Typical Reaction Yield

> 95%

> 95%

Purity High purity after washing High purity after washing
Color Bright, greenish-yellow Brilliant red

UV-Vis Amax ~410-430 nm ~480-540 nm[11]

Melting Point 258 °CJ[3] Not well-defined, decomposes

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood.

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be

worn. Diazonium salts in their dry form can be explosive and should be kept in solution and

used immediately after preparation.

Protocol 1: Synthesis of Pigment Yellow 3

1.1. Diazotization of 4-Chloro-2-nitroaniline
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e In a 500 mL beaker, add 17.26 g (0.1 mol) of 4-chloro-2-nitroaniline to 150 mL of water and
25 mL of concentrated hydrochloric acid (37%).

 Stir the mixture to form a fine suspension.
e Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
 In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water.

e Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 30
minutes, ensuring the temperature remains below 5 °C.

« Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure
full diazotization. The resulting solution is the diazonium salt of 4-chloro-2-nitroaniline.

1.2. Azo Coupling Reaction

e InalL beaker, dissolve 21.16 g (0.1 mol) of N-(2-chlorophenyl)-3-oxobutanamide (the
coupling component) in 200 mL of water containing 10 g of 50% sodium hydroxide solution.

e Cool the solution to 10-15 °C.

e Slowly add the cold diazonium salt solution from step 1.1 to the coupling component solution
with vigorous stirring over 60 minutes.

e Maintain the pH of the reaction mixture at 4.5-5.5 by the concurrent addition of a 20%
sodium acetate solution.

» After the addition is complete, continue stirring for 1-2 hours at room temperature to
complete the coupling reaction.

e Heat the resulting pigment slurry to 90-95 °C and maintain for 30 minutes.

« Filter the hot slurry and wash the pigment cake with hot water until the filtrate is neutral and
free of chloride ions (test with silver nitrate solution).

e Dry the pigment in an oven at 80 °C.
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Protocol 2: Synthesis of Pigment Red 6

2.1. Diazotization of 4-Chloro-2-nitroaniline

o Follow the same procedure as described in Protocol 1.1 to prepare the diazonium salt of 4-
chloro-2-nitroaniline.

2.2. Azo Coupling Reaction

e InalL beaker, dissolve 14.41 g (0.1 mol) of 2-naphthol (the coupling component) in 200 mL
of a 5% sodium hydroxide solution.[12]

e Cool the solution to 10 °C in an ice bath.

e Slowly add the cold diazonium salt solution from step 2.1 to the 2-naphthol solution with
vigorous stirring over 60 minutes.

e Maintain the pH of the reaction mixture at 8-9 by the addition of a 10% sodium hydroxide
solution as needed. A brilliant red precipitate will form.

 After the addition is complete, stir the mixture for an additional 2 hours at 10-15 °C.
o Heat the pigment slurry to 80-90 °C and maintain for 30 minutes.
« Filter the hot slurry and wash the pigment cake with hot water until the filtrate is neutral.

e Dry the pigment in an oven at 70-80 °C.

Mandatory Visualizations
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Caption: General workflow for the synthesis of azo pigments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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